Product packaging for 3-Bromo-5,6-difluoro-2-methoxybenzylamine(Cat. No.:)

3-Bromo-5,6-difluoro-2-methoxybenzylamine

Cat. No.: B15291914
M. Wt: 252.06 g/mol
InChI Key: DOQSZHAUFYGCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5,6-difluoro-2-methoxybenzylamine is a halogenated aromatic amine featuring a benzene ring substituted with bromine at position 3, fluorine atoms at positions 5 and 6, a methoxy group at position 2, and a benzylamine functional group. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrF2NO B15291914 3-Bromo-5,6-difluoro-2-methoxybenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

(5-bromo-2,3-difluoro-6-methoxyphenyl)methanamine

InChI

InChI=1S/C8H8BrF2NO/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2H,3,12H2,1H3

InChI Key

DOQSZHAUFYGCKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1CN)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzylamine typically involves multiple steps. One common method starts with the bromination of 5,6-difluoro-2-methoxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by a reductive amination reaction to convert the aldehyde group to a benzylamine group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic displacement due to electron-withdrawing effects from adjacent fluorine atoms, which enhance electrophilicity.

Key Reactions:

ReagentConditionsProduct FormedYield/Notes
Sodium methoxideDMF, 80°C, 12 hr3-Methoxy derivative68%
MethylamineEtOH, 140°C, 24 hr3-Methylamino derivative17% (with competitive byproducts)
Potassium tert-butoxideTHF, refluxDisplacement at 2- or 6-positionSolvent-dependent regioselectivity

Mechanistic Insight :

  • Fluorine’s -I effect polarizes the C-Br bond, facilitating SNAr (aromatic nucleophilic substitution).

  • Steric hindrance from the methoxy group directs substitution to the 3-position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C-C bond formation.

Suzuki-Miyaura Coupling:

Boronic AcidCatalyst SystemProductApplication
Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, DMFBiphenyl derivativeIntermediate for drug design
Pyridinylboronic acidPd(PPh₃)₄, Na₂CO₃, H₂O/EtOHHeteroaryl-coupled productAntimicrobial agent precursor

Optimization Notes :

  • DMF as solvent improves solubility of aromatic intermediates .

  • Yields range from 45–75%, depending on steric bulk of the boronic acid .

Oxidation of the Benzylamine Group:

Oxidizing AgentConditionsProductSelectivity
KMnO₄H₂O, 25°C, 6 hrNitrilePartial over-oxidation
H₂O₂, FeSO₄AcOH, 60°C, 3 hrAmideRequires acidic conditions

Challenges :

  • Competitive oxidation of methoxy groups observed at elevated temperatures.

Reductive Amination

The primary amine undergoes reductive coupling with aldehydes/ketones:

Carbonyl CompoundReducing AgentProductYield
4-Methylpiperazin-1-carbaldehydeNaBH₃CN, MeOHN-Alkylated benzylamine63%

Applications :

  • Used to synthesize derivatives with enhanced blood-brain barrier permeability .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by fluorine, directed EAS occurs at specific positions:

ElectrophileConditionsProductRegioselectivity
HNO₃, H₂SO₄0°C, 2 hrNitration at 4-position<5% yield due to poor activation

Limitations :

  • Methoxy and fluorine groups strongly deactivate the ring, making EAS inefficient.

Deprotection of Methoxy Group

Demethylation under harsh conditions generates phenolic derivatives:

ReagentConditionsProductNotes
BBr₃CH₂Cl₂, -78°C, 1 hrPhenol derivativeQuantitative yield

Critical Analysis of Reaction Design

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve substitution kinetics, while protic solvents favor reduction .

  • Temperature : Elevated temperatures (>100°C) risk decomposition of the benzylamine group.

  • Regioselectivity : Fluorine substituents dominate over methoxy in directing electrophiles .

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxybenzylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can undergo metabolic transformations, affecting the compound’s pharmacokinetics and pharmacodynamics. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3-bromo-5,6-difluoro-2-methoxybenzylamine with analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
This compound C₈H₇BrF₂NO Br (C3), F (C5,6), OCH₃ (C2), benzylamine Potential PDE4B inhibitor candidate Inferred
1-(4-Bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride C₈H₁₀BrClFNO Br (C4), F (C2), OCH₃ (C5), benzylamine·HCl Improved solubility due to HCl salt
Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate C₁₃H₁₃BrN₂O₄ Br (C3), OCH₃ (C5,6), indole, ester Intermediate for heterocyclic synthesis
3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazoloquinazoline C₁₂H₁₁BrF₃N₃ Br (C3), CF₃ (C9), pyrazoloquinazoline core High lipophilicity, potential CNS activity
3-Bromo-5,6-dimethylpyridine-2-carbaldehyde C₈H₇BrN₂O Br (C3), CH₃ (C5,6), pyridine, aldehyde Electrophilic reactivity for cross-coupling
Key Observations:
  • Substituent Positioning : The target compound’s bromine at C3 and fluorines at C5/6 create a sterically hindered, electron-deficient aromatic ring. In contrast, 1-(4-bromo-2-fluoro-5-methoxyphenyl)methanamine hydrochloride has bromine at C4, altering electronic effects and reactivity .
  • Functional Groups : The benzylamine group in the target compound enables hydrogen bonding, unlike the ester in ethyl 3-bromo-5,6-dimethoxyindole-2-carboxylate, which favors hydrolytic stability .
  • Heterocyclic vs. Benzene Core : Pyridine (e.g., 3-bromo-5,6-dimethylpyridine-2-carbaldehyde) and indole derivatives exhibit distinct electronic properties due to nitrogen incorporation, influencing solubility and reactivity .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5,6-difluoro-2-methoxybenzylamine?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. For example:

Methoxylation : Start with a dihalogenated benzene derivative (e.g., 3,5-difluorophenol) and introduce a methoxy group via nucleophilic aromatic substitution using NaOMe or MeOH under acidic conditions .

Bromination : Use electrophilic bromination (e.g., Br₂/FeBr₃) or Suzuki-Miyaura coupling with bromophenylboronic acids to introduce the bromine substituent regioselectively .

Benzylamine Formation : Reduce a nitrile intermediate (e.g., via LiAlH₄) or perform a Gabriel synthesis on a bromo-fluorinated benzyl precursor .
Key Considerations: Monitor reaction progress using TLC or HPLC to avoid over-halogenation.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} NMR to confirm methoxy (-OCH₃) and benzylamine (-CH₂NH₂) protons. 19F^{19}\text{F} NMR is critical for verifying fluorine positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., -NO₂) to steer bromine/fluorine to meta or para positions, followed by removal .
  • Temperature Control : Lower temperatures favor kinetic products (e.g., para-bromination), while higher temperatures may yield thermodynamic isomers .
  • Computational Modeling : Use DFT calculations to predict substituent effects on aromatic ring reactivity .

Q. How to resolve contradictions in spectroscopic data caused by diastereomers or rotational isomers?

  • Methodological Answer :
  • Variable-Temperature NMR : Perform 1H^{1}\text{H} NMR at −40°C to slow conformational exchange and resolve overlapping peaks .
  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers if asymmetric synthesis is involved .
  • X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

Q. What strategies prevent decomposition during storage or reactions?

  • Methodological Answer :
  • Storage : Store at 0–6°C under inert gas (N₂/Ar) to minimize oxidation of the benzylamine group .
  • Stabilizers : Add radical inhibitors (e.g., BHT) during prolonged reactions to prevent radical-mediated degradation .

Q. How can this compound be applied in medicinal chemistry or drug discovery?

  • Methodological Answer :
  • Cross-Coupling Reactions : Utilize Suzuki or Buchwald-Hartwig couplings to attach pharmacophores (e.g., aryl/heteroaryl groups) via the bromine substituent .
  • Bioisosteric Replacement : Replace methoxy or fluorine groups to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .

Data Contradiction and Optimization

Q. How to troubleshoot low yields in benzylamine reduction steps?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., imine or nitrile byproducts) and adjust reducing agents (e.g., switch from LiAlH₄ to NaBH₄/I₂) .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) may improve reduction efficiency compared to nonpolar solvents .

Q. What computational tools predict reactivity in multi-substituted aromatic systems?

  • Methodological Answer :
  • DFT Calculations : Software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .
  • Molecular Dynamics (MD) : Simulate steric effects of bulky substituents (e.g., methoxy groups) on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.